molecular formula C17H15ClN2O3S B3488266 2-(2-chlorophenyl)-N-ethyl-4-(phenylsulfonyl)-1,3-oxazol-5-amine

2-(2-chlorophenyl)-N-ethyl-4-(phenylsulfonyl)-1,3-oxazol-5-amine

Cat. No.: B3488266
M. Wt: 362.8 g/mol
InChI Key: ZNVHAEUENQTPOQ-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule that contains several functional groups, including a chlorophenyl group, an ethyl group, a phenylsulfonyl group, and an oxazole group .


Synthesis Analysis

While specific synthesis methods for this compound are not available, similar compounds are often synthesized through multi-step organic reactions that involve the formation of the various functional groups .


Molecular Structure Analysis

The molecular structure of this compound would likely be complex due to the presence of multiple functional groups. The chlorophenyl and phenylsulfonyl groups are aromatic, while the oxazole group contains a heterocyclic ring .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the various functional groups. For example, the chlorophenyl group might undergo nucleophilic aromatic substitution reactions, while the oxazole ring might participate in reactions with electrophiles .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar sulfonyl group and the aromatic rings could impact its solubility, boiling point, and melting point .

Mechanism of Action

The mechanism of action of this compound is not clear without additional context. If it’s a drug, its mechanism of action would depend on the biological target it interacts with .

Future Directions

The future directions for research on this compound would depend on its intended use. For example, if it’s a potential drug, future research could focus on improving its efficacy, reducing its side effects, or exploring new therapeutic applications .

Properties

IUPAC Name

4-(benzenesulfonyl)-2-(2-chlorophenyl)-N-ethyl-1,3-oxazol-5-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15ClN2O3S/c1-2-19-16-17(24(21,22)12-8-4-3-5-9-12)20-15(23-16)13-10-6-7-11-14(13)18/h3-11,19H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNVHAEUENQTPOQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC1=C(N=C(O1)C2=CC=CC=C2Cl)S(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(2-chlorophenyl)-N-ethyl-4-(phenylsulfonyl)-1,3-oxazol-5-amine
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2-(2-chlorophenyl)-N-ethyl-4-(phenylsulfonyl)-1,3-oxazol-5-amine
Reactant of Route 3
2-(2-chlorophenyl)-N-ethyl-4-(phenylsulfonyl)-1,3-oxazol-5-amine
Reactant of Route 4
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2-(2-chlorophenyl)-N-ethyl-4-(phenylsulfonyl)-1,3-oxazol-5-amine
Reactant of Route 5
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2-(2-chlorophenyl)-N-ethyl-4-(phenylsulfonyl)-1,3-oxazol-5-amine
Reactant of Route 6
2-(2-chlorophenyl)-N-ethyl-4-(phenylsulfonyl)-1,3-oxazol-5-amine

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